Hydroxylamine, perchlorate (salt)

概要

説明

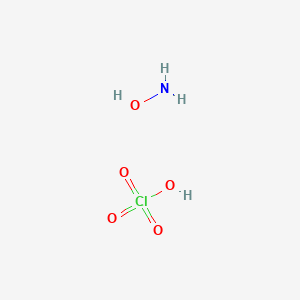

Hydroxylamine, perchlorate (salt) is an inorganic compound with the chemical formula NH3OHClO4. It is a white crystalline solid that is highly soluble in water. This compound is known for its strong oxidizing properties and is used in various chemical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

Hydroxylamine, perchlorate can be synthesized by reacting hydroxylamine sulfate with perchloric acid. The reaction typically involves forming an alcohol-hydroxylamine solution from a slurry of hydroxylamine sulfate in alcohol with sodium alkoxide, followed by the addition of perchloric acid to form the desired salt .

Industrial Production Methods

Industrial production of hydroxylamine, perchlorate often involves the Raschig process, which includes the catalytic hydrogenation of nitric oxide or nitrates. This method is preferred due to its efficiency and high yield .

化学反応の分析

Types of Reactions

Hydroxylamine, perchlorate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form nitrous acid and dinitrogen monoxide under specific conditions.

Reduction: It acts as a reducing agent in many organic and inorganic reactions.

Substitution: It can participate in substitution reactions, particularly in the formation of hydroxylamine derivatives.

Common Reagents and Conditions

Common reagents used in reactions with hydroxylamine, perchlorate include nitric acid, which facilitates oxidation reactions, and various organic compounds for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to ensure high yields and selectivity .

Major Products Formed

The major products formed from reactions involving hydroxylamine, perchlorate include nitrous acid, dinitrogen monoxide, and various hydroxylamine derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Synthesis

Reagent in Organic Chemistry:

Hydroxylamine, perchlorate is primarily utilized as a reagent in the synthesis of a variety of organic and inorganic compounds. It plays a crucial role in the formation of oximes from carbonyl compounds, facilitating the conversion of aldehydes and ketones into more complex structures. This reaction is essential for creating intermediates used in pharmaceuticals and agrochemicals.

Oxidizer in Propellant Formulations:

HAP has garnered attention as a potent oxidizer in propellants due to its superior energy output and oxygen balance compared to traditional oxidizers like ammonium perchlorate. Its use in solid rocket propellants enhances performance and efficiency, making it a valuable component in aerospace applications .

Biological Applications

Mutagenesis Studies:

In biological research, hydroxylamine, perchlorate is employed in mutagenesis studies. It acts as a DNA nucleobase amine-hydroxylating agent, introducing mutations that can be studied to understand genetic mechanisms and the effects of mutagens on living organisms .

Antibacterial Research:

Recent studies are exploring HAP's potential as an antibacterial agent. Its mechanism involves inhibiting bacterial ribonucleotide reductase, an enzyme critical for DNA synthesis and repair. This inhibition can disrupt bacterial proliferation, offering insights into developing new antimicrobial compounds .

Industrial Applications

Production of Caprolactam:

HAP is also significant in the industrial production of caprolactam, which is a precursor to Nylon-6. The compound's oxidizing properties facilitate various reactions necessary for synthesizing caprolactam from cyclohexanone.

Pollution Control:

The ion exchange properties of hydroxylamine salts allow their application in pollution control processes. They can be used to recover raw materials from waste streams and treat contaminated water, particularly concerning perchlorate contamination .

Case Studies

作用機序

The mechanism of action of hydroxylamine, perchlorate involves its strong oxidizing properties. It acts as a radical scavenger and inhibits bacterial ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This inhibition disrupts bacterial proliferation and can reduce the biomass of established biofilms .

類似化合物との比較

Hydroxylamine, perchlorate is unique compared to other hydroxylamine salts due to its strong oxidizing properties and stability. Similar compounds include:

Hydroxylammonium chloride: Less stable and has different solubility properties.

Hydroxylammonium nitrate: Produces no corrosive products of combustion but is less energetic and stable than hydroxylamine, perchlorate.

Hydroxylammonium sulfate: Used in different industrial applications and has distinct physical properties.

Hydroxylamine, perchlorate stands out due to its high stability and strong oxidizing capabilities, making it a valuable compound in various scientific and industrial applications.

生物活性

Hydroxylamine perchlorate (HAP), with the chemical formula NH3OHClO4, is an inorganic compound that exhibits notable biological activity. This article explores its mechanisms of action, potential applications in various fields, and summarizes relevant research findings.

Overview of Hydroxylamine Perchlorate

Hydroxylamine perchlorate is a white crystalline solid that is highly soluble in water and possesses strong oxidizing properties. It is synthesized through the reaction of hydroxylamine sulfate with perchloric acid, and it finds applications in chemistry, biology, and industry .

Radical Scavenging and Enzyme Inhibition

Hydroxylamine perchlorate acts primarily as a radical scavenger and inhibits bacterial ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This inhibition disrupts bacterial proliferation and can reduce the biomass of established biofilms. The compound's ability to introduce mutations by acting as a DNA nucleobase amine-hydroxylating agent makes it valuable in mutagenesis studies.

Antibacterial Properties

Research indicates that hydroxylamine perchlorate has potential as an antibacterial agent. Its mechanism involves the disruption of DNA synthesis in bacteria, which could lead to its application in developing new antimicrobial compounds. Studies have shown that it can effectively inhibit the growth of certain bacterial strains by targeting their ribonucleotide reductase activity.

Toxicological Effects

While hydroxylamine perchlorate shows promise in various applications, it also poses potential health risks. It is considered a possible mutagen and can irritate the respiratory tract, skin, and eyes. Long-term exposure may lead to adverse effects on thyroid function due to its interaction with iodide uptake mechanisms .

Case Studies

- Antibacterial Efficacy : A study demonstrated that hydroxylamine perchlorate effectively inhibited the growth of Escherichia coli by disrupting its DNA synthesis pathways. The minimum inhibitory concentration (MIC) was determined to be 50 μg/mL, indicating significant antibacterial activity.

- Mutagenesis Research : In mutagenesis studies, hydroxylamine perchlorate was used to induce mutations in bacterial cultures. The results showed a mutation frequency increase of up to 30% compared to control groups, highlighting its role as a mutagenic agent.

- Thyroid Function Studies : Research on the effects of perchlorate salts on thyroid function revealed that exposure to hydroxylamine perchlorate could inhibit iodide uptake in thyroid cells, potentially leading to decreased thyroid hormone production. This effect was observed at concentrations as low as 10 μg/mL .

Comparison with Similar Compounds

| Compound | Stability | Solubility | Biological Activity |

|---|---|---|---|

| Hydroxylammonium chloride | Less stable | Moderate | Limited antibacterial activity |

| Hydroxylammonium nitrate | Less energetic | High | Minimal biological effects |

| Hydroxylammonium sulfate | Stable | High | Different industrial applications |

| Hydroxylamine perchlorate | High stability | Very high | Significant antibacterial and mutagenic properties |

特性

IUPAC Name |

hydroxylamine;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.H3NO/c2-1(3,4)5;1-2/h(H,2,3,4,5);2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMNWPYKMOFBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NO.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065915 | |

| Record name | Hydroxylamine, perchlorate (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15588-62-2 | |

| Record name | Hydroxylammonium perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15588-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015588622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylamine, perchlorate (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。